molecular formula C12H14N2O2 B13105396 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B13105396
M. Wt: 218.25 g/mol
InChI Key: DTJFHPABLNXJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 3-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methoxy-3-methylbenzoic acid hydrazide with ethyl chloroformate in the presence of a base like triethylamine can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Scientific Research Applications

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-Ethyl-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H14N2O2/c1-4-11-13-12(14-16-11)9-5-6-10(15-3)8(2)7-9/h5-7H,4H2,1-3H3

InChI Key

DTJFHPABLNXJGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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